A Technical Guide to 4-(Methanesulfonyl)benzoyl Chloride: Synthesis, Properties, and Applications in Drug Development
A Technical Guide to 4-(Methanesulfonyl)benzoyl Chloride: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methanesulfonyl)benzoyl chloride, bearing the CAS Number 40913-92-6 , is a pivotal bifunctional reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring a reactive acyl chloride and an electron-withdrawing methanesulfonyl group, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its synthesis, physicochemical properties, spectroscopic signature, and critical applications in the development of therapeutic agents. The content herein is curated to provide both foundational knowledge and practical insights for scientists engaged in medicinal chemistry and process development.
Introduction: A Molecule of Strategic Importance
4-(Methanesulfonyl)benzoyl chloride is a crystalline solid at room temperature, characterized by the chemical formula C₈H₇ClO₃S. The strategic placement of a methanesulfonyl group para to the benzoyl chloride functionality significantly influences its reactivity, rendering it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the acyl chloride, making it a highly efficient acylating agent. This property is extensively leveraged in the formation of amide and ester bonds, which are fundamental linkages in a vast array of drug molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 4-(methanesulfonyl)benzoyl chloride is paramount for its effective utilization and characterization in a laboratory setting.
Physicochemical Properties
| Property | Value |
| CAS Number | 40913-92-6 |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 125-130 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Acetone). Reacts with protic solvents (e.g., water, alcohols). |
Spectroscopic Data and Interpretation
The structural integrity and purity of 4-(methanesulfonyl)benzoyl chloride are typically confirmed using a combination of spectroscopic techniques. Below is a summary of the expected spectral data.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the carbonyl and sulfonyl groups. The methyl protons will present as a sharp singlet further upfield (typically δ 3.0-3.5 ppm).
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon (δ 165-170 ppm), the aromatic carbons (δ 125-150 ppm), and the methyl carbon of the sulfonyl group (δ 40-45 ppm).
The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:
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C=O stretch (acyl chloride): A strong, sharp peak around 1770-1800 cm⁻¹.
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S=O stretch (sulfonyl): Two strong peaks, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
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C-Cl stretch: A band in the fingerprint region, typically around 650-800 cm⁻¹.
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Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 218 is expected, along with characteristic fragment ions corresponding to the loss of chlorine (M-35) and the formation of the 4-(methanesulfonyl)benzoyl cation.
Synthesis of 4-(Methanesulfonyl)benzoyl Chloride: A Practical Protocol
The most common and practical laboratory-scale synthesis of 4-(methanesulfonyl)benzoyl chloride involves the chlorination of 4-(methylsulfonyl)benzoic acid. The following protocol is a representative procedure.
Reaction Scheme
Caption: Synthesis of 4-(Methanesulfonyl)benzoyl Chloride.
Step-by-Step Experimental Protocol
Materials:
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4-(Methylsulfonyl)benzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene or dichloromethane (DCM)
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A catalytic amount of N,N-dimethylformamide (DMF) (optional)
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Rotary evaporator
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Standard glassware for reflux under anhydrous conditions
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(methylsulfonyl)benzoic acid (1 equivalent) in anhydrous toluene or DCM. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Chlorinating Agent: To the suspension, add thionyl chloride (2-3 equivalents) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-(methanesulfonyl)benzoyl chloride as a crystalline solid.
Self-Validating System: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR). The obtained data should be consistent with the expected values for the target compound.
Applications in Drug Development: A Gateway to Therapeutic Innovation
The utility of 4-(methanesulfonyl)benzoyl chloride as a building block in drug synthesis is well-documented. Its ability to readily form stable amide bonds is a key feature exploited in the synthesis of several important drugs.
Synthesis of Celecoxib: A COX-2 Inhibitor
While not a direct precursor in the most common synthesis routes for Celecoxib, the structurally related 4-sulfamoylphenylhydrazine is a key intermediate. The synthesis of this intermediate can involve reactions where a sulfonyl chloride is a precursor to the sulfonamide group. The principles of sulfonamide formation are directly applicable.
Synthesis of Pazopanib: A Tyrosine Kinase Inhibitor
Pazopanib, an anti-cancer drug, contains a sulfonamide moiety that is introduced using a sulfonyl chloride derivative. While the exact precursor may vary depending on the synthetic route, the fundamental reaction involves the coupling of a sulfonyl chloride with an amine. The reactivity profile of 4-(methanesulfonyl)benzoyl chloride makes it an illustrative example of the type of chemistry involved in the synthesis of such complex molecules.[1][2][3][4]
General Application in Medicinal Chemistry
The methanesulfonyl group is a common pharmacophore in drug design. It is often used as a bioisostere for other functional groups and can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. 4-(Methanesulfonyl)benzoyl chloride provides a direct and efficient means of introducing the 4-(methanesulfonyl)benzoyl moiety into a molecule, making it a valuable tool for lead optimization in medicinal chemistry programs.[5]
Safety and Handling
4-(Methanesulfonyl)benzoyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
4-(Methanesulfonyl)benzoyl chloride is a versatile and highly valuable reagent for organic synthesis, particularly in the field of drug development. Its well-defined reactivity, coupled with the desirable properties of the methanesulfonyl group, ensures its continued importance in the synthesis of current and future therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective use in the laboratory.
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